N,N-dimethyl-3-(triphenylsilyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(triphenylsilyl)aniline is an organic compound with the molecular formula C26H25NSi. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the meta position of the benzene ring is replaced by a triphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-3-(triphenylsilyl)amine.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylaniline
- N,N-dimethyl-4-(triphenylsilyl)aniline
- N,N-dimethyl-2-(triphenylsilyl)aniline
Uniqueness
N,N-dimethyl-3-(triphenylsilyl)aniline is unique due to the specific positioning of the triphenylsilyl group on the meta position of the benzene ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts .
Properties
CAS No. |
18840-18-1 |
---|---|
Molecular Formula |
C26H25NSi |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3 |
InChI Key |
IJLFYYSDTGSFDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.